molecular formula C11H12N2O3 B1439013 Ethyl 5-methoxy-1H-indazole-3-carboxylate CAS No. 865887-16-7

Ethyl 5-methoxy-1H-indazole-3-carboxylate

Cat. No. B1439013
M. Wt: 220.22 g/mol
InChI Key: LFWBFXSJXLTAIJ-UHFFFAOYSA-N
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Description

Indazoles are a type of heterocyclic aromatic organic compound . They have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .


Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazoles generally consists of a benzene ring fused to a pyrazole ring . The exact structure of “Ethyl 5-methoxy-1H-indazole-3-carboxylate” is not available in the sources I found.


Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For example, a Cu(OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, yielding a variety of 1H-indazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of indazoles can vary widely depending on their specific structure. For example, “Ethyl 5-methyl-1H-indazole-3-carboxylate” has a molecular weight of 204.23 .

Scientific Research Applications

  • Metabolic Pathways and Anti-Fertility Effects : Research on compounds structurally related to Ethyl 5-methoxy-1H-indazole-3-carboxylate, such as DL 111-IT, has shown significant insights into their metabolic pathways and potential anti-fertility effects. These compounds undergo rapid metabolism involving hydroxylation and demethylation, leading to various metabolites with diminished activity compared to the parent compound, indicating the crucial role of the unaltered drug in biological activity (Assandri et al., 1984).

  • Mechanism of Action in Pregnancy Termination : Further investigations into the mechanism of action of similar compounds, like DL 111-IT, in terminating pregnancy reveal that their effects may not be directly related to their pregnancy-terminating activity. This suggests a complex interplay of pharmacological actions that are dose and species-dependent, providing insights into the nuanced biological interactions of these compounds (Luzzani & Galliani, 1981).

  • Neuropharmacological Applications : Studies on compounds like BIMU1, which share a similar structural framework with Ethyl 5-methoxy-1H-indazole-3-carboxylate, have demonstrated their role in enhancing associative memory in rats through the activation of 5-HT4 receptors. This highlights the potential therapeutic applications of such compounds in cognitive and memory-related disorders (Marchetti-Gauthier et al., 1997).

  • 5-HT2C Receptor Agonism and Pharmacological Profile : The pharmacological profiling of YM348, a compound analogous to Ethyl 5-methoxy-1H-indazole-3-carboxylate, has shown high affinity and selectivity for 5-HT2C receptors. This suggests potential applications in treating conditions associated with these receptors, such as obesity, psychiatric disorders, and sexual dysfunction (Kimura et al., 2004).

  • Anticonvulsant and Antiobesity Effects : The anticonvulsant action of beta-carboline derivatives in epilepsy models and the antiobesity effects of 5-HT2C receptor agonists in animal studies provide a basis for exploring similar applications for Ethyl 5-methoxy-1H-indazole-3-carboxylate and its derivatives. These studies suggest a wide range of potential therapeutic applications, from neurological disorders to metabolic syndromes https://consensus.app/papers/antiobesity-effect-ym348-novel-5ht2c-receptor-agonist-hayashi/e3c1c99ac258564b8e20b62968ac9bae/?utm_source=chatgpt" target="_blank">(Meldrum et al., 1983; Hayashi et al., 2004)

Safety And Hazards

Safety and hazards associated with indazoles can vary depending on their specific structure. For example, “Ethyl 5-methyl-1H-indazole-3-carboxylate” has been associated with hazard statements H302-H315-H319-H335 .

properties

IUPAC Name

ethyl 5-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-6-7(15-2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWBFXSJXLTAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653033
Record name Ethyl 5-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxy-1H-indazole-3-carboxylate

CAS RN

865887-16-7
Record name Ethyl 5-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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